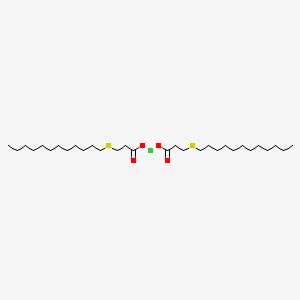
Barium 3-dodecylthiopropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium 3-dodecylthiopropionate: is an organobarium compound characterized by the presence of a barium ion coordinated to a 3-dodecylthiopropionate ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Barium 3-dodecylthiopropionate typically involves the reaction of barium salts with 3-dodecylthiopropionic acid. One common method is to dissolve barium chloride in water and then add 3-dodecylthiopropionic acid under controlled conditions. The reaction mixture is stirred and heated to facilitate the formation of the desired compound. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where barium salts and 3-dodecylthiopropionic acid are combined under optimized conditions. The reaction parameters, such as temperature, pH, and concentration, are carefully controlled to maximize yield and purity. The final product is typically obtained through filtration, washing, and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions: Barium 3-dodecylthiopropionate can undergo various chemical reactions, including:
Oxidation: The thiopropionate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different organobarium species.
Substitution: The dodecylthiopropionate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or additional ligands.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced organobarium species.
Substitution: New barium complexes with different ligands.
Applications De Recherche Scientifique
Barium 3-dodecylthiopropionate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organobarium compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of specialized materials, such as lubricants and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of Barium 3-dodecylthiopropionate involves its interaction with molecular targets through the thiopropionate ligand. The compound can coordinate with metal ions and other molecules, influencing their chemical behavior. The pathways involved may include ligand exchange, coordination to active sites, and modulation of redox states.
Comparaison Avec Des Composés Similaires
- Barium 3-laurylthiopropionate
- Barium 3-hexadecylthiopropionate
- Barium 3-octylthiopropionate
Comparison: Barium 3-dodecylthiopropionate is unique due to its specific dodecyl chain length, which imparts distinct solubility and reactivity characteristics compared to its analogs with shorter or longer alkyl chains. This uniqueness makes it particularly suitable for applications requiring specific hydrophobicity and steric properties.
Propriétés
Numéro CAS |
38952-49-7 |
|---|---|
Formule moléculaire |
C30H58BaO4S2 |
Poids moléculaire |
684.2 g/mol |
Nom IUPAC |
barium(2+);3-dodecylsulfanylpropanoate |
InChI |
InChI=1S/2C15H30O2S.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15(16)17;/h2*2-14H2,1H3,(H,16,17);/q;;+2/p-2 |
Clé InChI |
UMVQPLCVZQYGDJ-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCSCCC(=O)[O-].CCCCCCCCCCCCSCCC(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


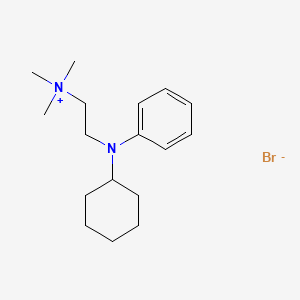
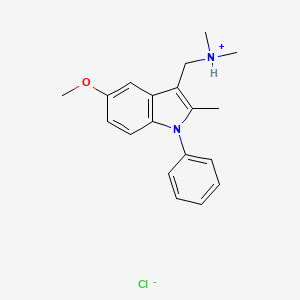

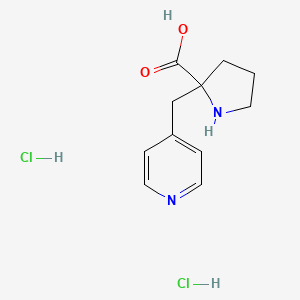
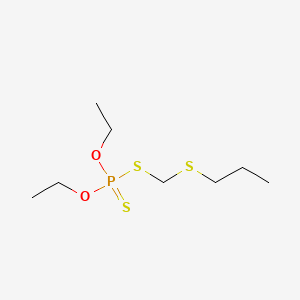
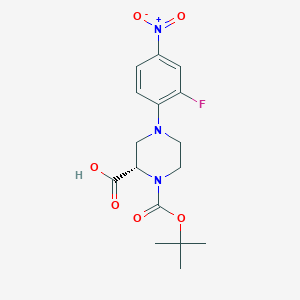
![Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B13734315.png)
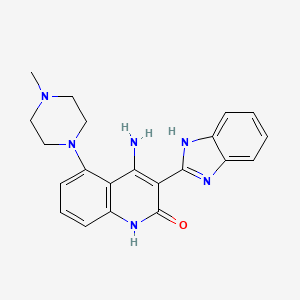
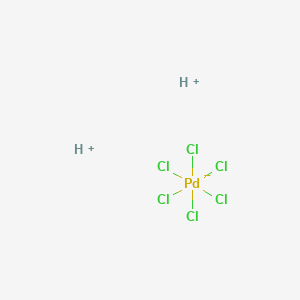
![(4aR,8aS)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B13734333.png)

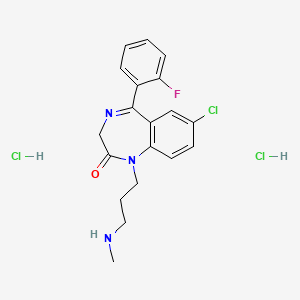
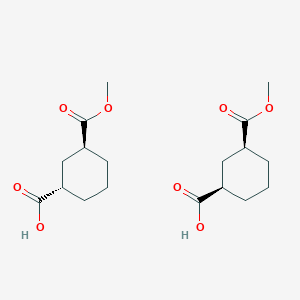
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13734368.png)
